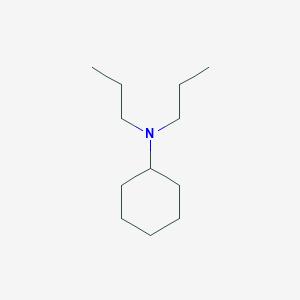
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is an organic compound with a complex structure that includes bromine, hydroxyl, phenoxy, and isoquinoline groups
Métodos De Preparación
The synthesis of butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxy-7-phenoxy-isoquinoline-3-carboxylic acid butyl ester using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to handle the reagents and monitor the reaction progress.
Análisis De Reacciones Químicas
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.
Aplicaciones Científicas De Investigación
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific properties, such as electronic or optical materials.
Mecanismo De Acción
The mechanism of action of butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding or halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be compared with similar compounds such as:
4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid ethyl ester: This compound shares a similar core structure but differs in the substituents on the isoquinoline ring and the ester group.
1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester: This compound is similar but has a methyl ester group instead of a butyl ester group.
Propiedades
Fórmula molecular |
C20H18BrNO4 |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H18BrNO4/c1-2-3-11-25-20(24)17-18(23)15-10-9-14(12-16(15)19(21)22-17)26-13-7-5-4-6-8-13/h4-10,12,23H,2-3,11H2,1H3 |
Clave InChI |
OFPMIWJXLDOVTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(1,3-Thiazol-4-yl)phenyl]ethan-1-one](/img/structure/B8601921.png)





![Tert-butyl 4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B8601976.png)


![5-(Pyridin-3-yl)-1,3-dihydropyrrolo[1,2-c]thiazole-7-carbonitrile](/img/structure/B8601999.png)

![2-methyl-N-[2-(methylthio)ethyl]-6-nitroaniline](/img/structure/B8602008.png)
